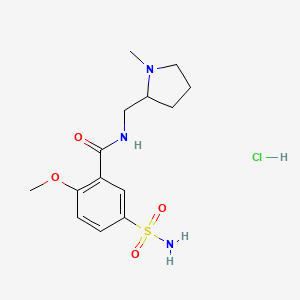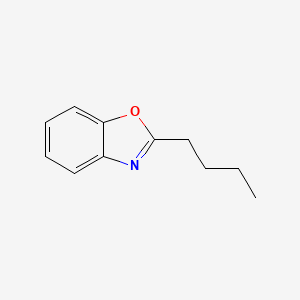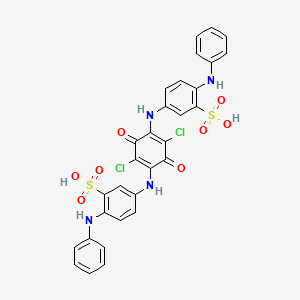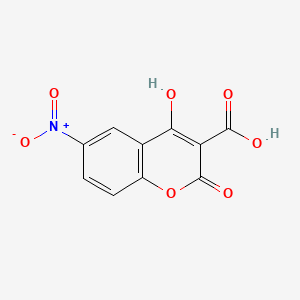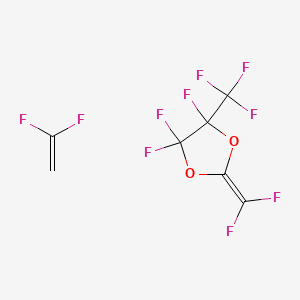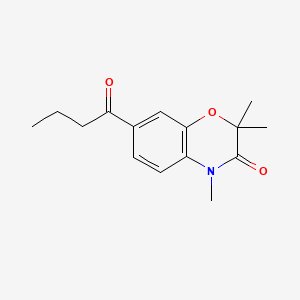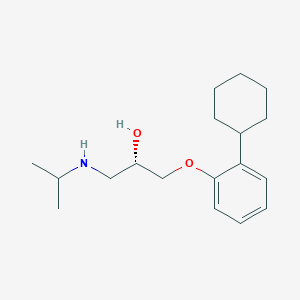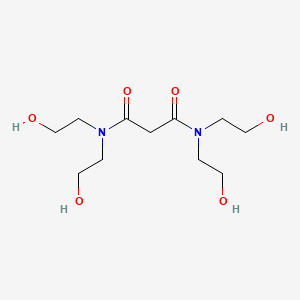
N,N,N',N'-Tetrakis(2-hydroxyethyl)malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of multiple hydroxyl and amide groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide can be synthesized through the reaction of malonamide with ethylene oxide. The reaction typically involves the use of a catalyst, such as a base, to facilitate the addition of ethylene oxide to the amide groups of malonamide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient scaling up of production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions. The conditions vary depending on the desired product.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules and as a building block in the design of drug candidates.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Mécanisme D'action
The mechanism by which N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide exerts its effects is primarily through its ability to form stable complexes with metal ions. The hydroxyl and amide groups coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis, where the compound acts as a ligand to enhance the reactivity of metal catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar in structure but with ethylenediamine as the core instead of malonamide.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains propyl groups instead of ethyl groups, leading to different chemical properties.
Uniqueness
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide is unique due to the presence of malonamide as the core structure, which imparts distinct chemical properties compared to its ethylenediamine-based counterparts. The malonamide core provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
64165-41-9 |
|---|---|
Formule moléculaire |
C11H22N2O6 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C11H22N2O6/c14-5-1-12(2-6-15)10(18)9-11(19)13(3-7-16)4-8-17/h14-17H,1-9H2 |
Clé InChI |
OBMJJTQPNCMCGX-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)C(=O)CC(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)

